
Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate is a chemical compound with a unique structure that includes an ester functional group, a dimethylamino group, and an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate can be synthesized through a multi-step process involving the reaction of ethyl acrylate with dimethylamine and acetyl chloride. The reaction typically requires a catalyst, such as a tin or titanium compound, to facilitate the esterification process . The reaction conditions often involve refluxing the reactants in an organic solvent, such as toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process includes continuous distillation to remove by-products and unreacted starting materials, ensuring a high yield of the desired product. The use of inhibitors, such as phenothiazine, is crucial to prevent polymerization during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols from reduction.
- Various substituted esters or amides from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate exerts its effects involves interactions with various molecular targets. The ester and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dimethylamino group can act as a nucleophile, participating in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl acrylate: This compound is structurally similar but lacks the acetyl group.
Ethyl acrylate: Similar in structure but lacks both the dimethylamino and acetyl groups.
Methyl acrylate: Similar ester functionality but with a methyl group instead of an ethyl group.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6- |
InChI-Schlüssel |
LQSOVGAUOHMPLK-VURMDHGXSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C |
Kanonische SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


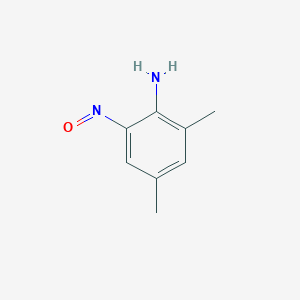
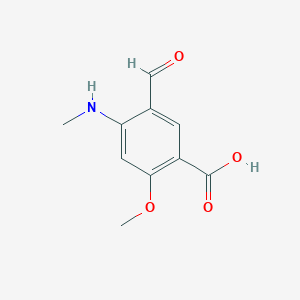
![8,8'-Bi-8-azabicyclo[3.2.1]octane](/img/structure/B13956140.png)
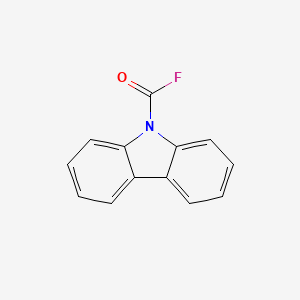

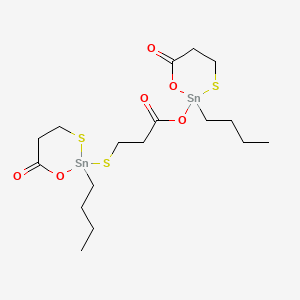
![Ethanol, 2-[(diphenylmethyl)methylamino]-](/img/structure/B13956157.png)
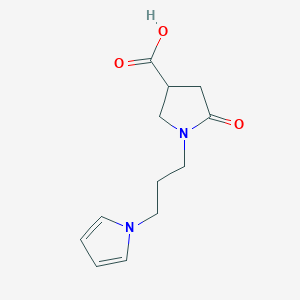
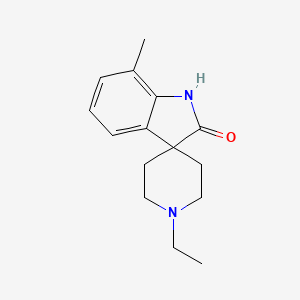
![2H-6,9-Methanopyrido[1,2-a]pyrimidine](/img/structure/B13956179.png)


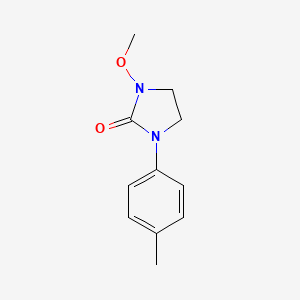
![Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI)](/img/structure/B13956228.png)
